Scientific Field: Medicinal Chemistry Application Summary: This compound serves as a key intermediate in the synthesis of various medicinal products. Methods of Application:
Continuous Flow Synthesis: To improve safety and efficiency, a continuous flow system is employed, minimizing the accumulation of highly energetic nitration products.
Scientific Field: Industrial Chemistry Application Summary: Utilized in the production of fine chemicals, particularly as a synthetic intermediate for new pesticides. Methods of Application:
Microreaction Technology: Employing microreactors allows for better control of exothermic reactions, leading to higher quality and safer processing.
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropyridine-2-carboxylic acid 1-oxide, is an organic compound with the molecular formula C₆H₄N₂O₅. It features a pyridine ring substituted with a nitro group and a carboxylic acid group, along with an oxygen atom in the form of an oxide. This compound is characterized by its solid state at room temperature and has notable physical properties, including a melting point of approximately 148 °C and a predicted density of 1.69 g/cm³ .
Research indicates that 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid exhibits biological activities that may include antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential in pharmaceutical applications, particularly as agents against various pathogens. The biological mechanisms often involve interference with cellular processes or metabolic pathways in microorganisms.
Several methods exist for synthesizing 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid:
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid has several applications across different fields:
Studies on the interactions of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid with various biological targets reveal its potential effects on enzymes and cellular receptors. Interaction studies often focus on:
Several compounds share structural features with 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. A comparison highlights its unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Nitropyridine N-Oxide | C₅H₄N₂O₃ | Lacks carboxylic acid functionality |
| 3-Nitropyridine 2-Carboxylic Acid | C₆H₄N₂O₄ | Different position of nitro group |
| 4-Aminopyridine | C₅H₄N₂ | Contains an amino group instead of a nitro group |
| 2-Nitropyridine | C₅H₄N₂O₂ | Nitro group at position two instead of four |
The unique combination of both nitro and carboxylic functionalities along with the oxide makes 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid distinct among these compounds, potentially leading to varied biological activities and applications.
4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS: 14933-78-9) is a nitrogen-containing heterocyclic compound that exists as a solid at room temperature. The compound possesses distinctive physical and chemical properties that contribute to its versatility in various applications.
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₅ |
| Molecular Weight | 184.11 g/mol |
| Exact Mass | 184.012 |
| CAS Number | 14933-78-9 |
| Physical State | Solid |
The physical properties of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid have been determined through various analytical methods:
| Property | Value | Method |
|---|---|---|
| Melting Point | 148 °C | Experimental |
| Boiling Point | 553.6 ± 35.0 °C | Predicted |
| Density | 1.69 ± 0.1 g/cm³ | Predicted |
The chemical properties of this compound are influenced by its functional groups:
| Property | Value | Notes |
|---|---|---|
| pKa | 1.00 ± 0.50 | Predicted |
| LogP | 1.2447 | Indicates moderate lipophilicity |
| Polar Surface Area | 108.58 | Affects bioavailability |
The relatively low pKa value indicates significant acidity, which can be attributed to the electron-withdrawing effects of both the nitro group and the N-oxide functionality. These groups stabilize the carboxylate anion, enhancing the compound's acidity compared to simple carboxylic acids.